
4,4'-(1,4-Phenylenebis(diphenylmethylene))dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,4-Phenylenebis(diphenylmethylene))dianiline is an organic compound with the molecular formula C44H36N2 and a molecular weight of 592.77 g/mol . It is typically a yellow to orange solid with good thermal stability and antioxidant properties . This compound is not soluble in water but can dissolve in certain organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylenebis(diphenylmethylene))dianiline typically involves the reaction of 4,4’-diaminodiphenylmethane with benzophenone derivatives under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,4-Phenylenebis(diphenylmethylene))dianiline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: It can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
4,4’-(1,4-Phenylenebis(diphenylmethylene))dianiline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylenebis(diphenylmethylene))dianiline involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage . It may also inhibit certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: A precursor in the synthesis of 4,4’-(1,4-Phenylenebis(diphenylmethylene))dianiline.
Benzophenone: Another related compound used in the synthesis process.
Uniqueness
4,4’-(1,4-Phenylenebis(diphenylmethylene))dianiline is unique due to its specific structural features, which confer distinct thermal stability and antioxidant properties . These characteristics make it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C44H36N2 |
|---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
4-[[4-[(4-aminophenyl)-diphenylmethyl]phenyl]-diphenylmethyl]aniline |
InChI |
InChI=1S/C44H36N2/c45-41-29-25-39(26-30-41)43(33-13-5-1-6-14-33,34-15-7-2-8-16-34)37-21-23-38(24-22-37)44(35-17-9-3-10-18-35,36-19-11-4-12-20-36)40-27-31-42(46)32-28-40/h1-32H,45-46H2 |
InChI Key |
NPHPBCOCNLDAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




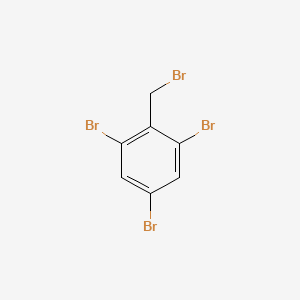
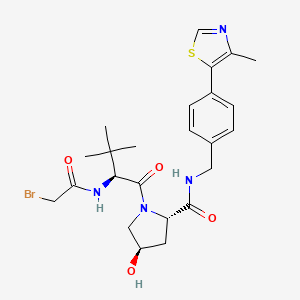
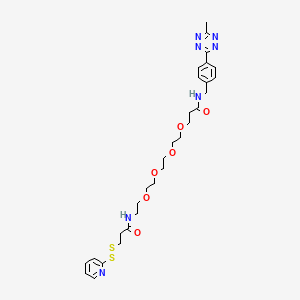
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
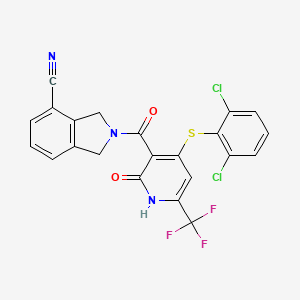

![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)
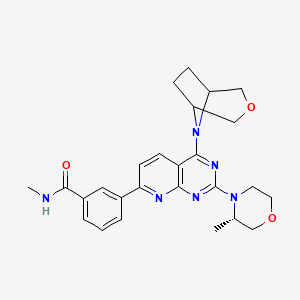
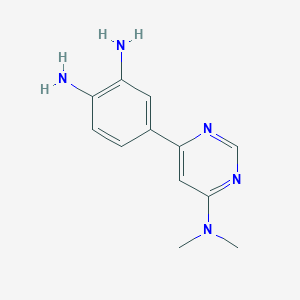

![3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide](/img/structure/B11928362.png)
